N-(2H-13-BENZODIOXOL-5-YL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBOXAMIDE
Description
The compound “N-(2H-1,3-Benzodioxol-5-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide” is a piperazine carboxamide derivative featuring a benzodioxol moiety and a trans-cinnamyl group. Its structure combines a piperazine core with a carboxamide linkage, distinguishing it from urea-based analogs. The benzodioxol group may confer unique electronic and steric properties, while the propenylphenyl substituent could influence lipophilicity and intermolecular interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(22-18-8-9-19-20(15-18)27-16-26-19)24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,22,25)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWWYRQUDPOGO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Synthesis of the Phenylprop-2-en-1-yl Group: This involves the Wittig reaction between benzaldehyde and a suitable phosphonium ylide.
Coupling with Piperazine: The phenylprop-2-en-1-yl group is then coupled with piperazine under basic conditions.
Formation of the Carboxamide: The final step involves the reaction of the piperazine derivative with an appropriate isocyanate to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The phenylprop-2-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
The compound N-(2H-1,3-benzodioxol-5-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has garnered interest in various scientific domains due to its potential applications in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.
Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C20H23N3O3
- Molecular Weight : 353.42 g/mol
- IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Pharmacological Applications
The compound's structural features suggest potential pharmacological activities:
Antidepressant Activity
Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. The incorporation of the benzodioxole group may enhance these properties, making it a candidate for further investigation in treating mood disorders.
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of the piperazine moiety with cellular receptors may contribute to this effect.
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a potential candidate for treating neurological disorders. Its ability to cross the blood-brain barrier could facilitate central nervous system (CNS) activity, making it valuable in developing treatments for conditions like anxiety and schizophrenia.
Drug Development
The compound serves as a lead structure in drug development due to its unique pharmacophore. Researchers are exploring modifications to enhance its efficacy and reduce side effects, focusing on optimizing its pharmacokinetic properties.
Table 1: Comparison of Biological Activities of Similar Compounds
Table 2: Synthesis Pathways of Related Compounds
| Compound Name | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-4-(2E)-3-phenyprop-2-enoylphenyl | Claisen-Schmidt Reaction | 85 | |
| Benzodioxole derivative with piperazine | N-acylation | 90 |
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. The findings indicated that modifications to the benzodioxole moiety significantly enhanced serotonin receptor affinity, suggesting a promising avenue for developing new antidepressants.
Case Study 2: Anticancer Efficacy
In vitro assays conducted on various cancer cell lines demonstrated that compounds similar to N-(2H-benzodioxol) derivatives exhibited cytotoxic effects by triggering apoptotic pathways. This study highlighted the potential of benzodioxole-containing compounds in cancer therapy.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with aromatic amino acid residues, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Urea Analogs
| Compound | Substituent | Melting Point (°C) | Yield (%) | Elemental Analysis (C/H/N) |
|---|---|---|---|---|
| N-(4-Methylphenyl)urea (21) | 4-CH₃ | 118–120 | 89 | C: 81.05%; H: 6.02%; N: 8.74% |
| N-(4-Fluorophenyl)urea (25) | 4-F | 135–137 | 72 | C: 75.12%; H: 5.34%; N: 8.98% |
Research Implications
While the target compound’s specific data are unavailable, comparisons with urea analogs highlight the impact of core and substituent modifications. Further studies should explore:
- Synthetic Optimization : Adjusting reaction conditions to improve yields for carboxamide derivatives.
- Biological Activity : Assessing whether the benzodioxol group enhances target selectivity compared to phenyl-substituted ureas.
- Computational Modeling : Predicting binding affinities based on electronic differences between substituents.
Limitations
Biological Activity
N-(2H-13-benzodioxol-5-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, often referred to as a benzodioxole derivative, has garnered attention in recent research for its potential biological activities. This compound is characterized by a complex structure that includes a benzodioxole moiety and a piperazine ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a benzodioxole ring, a piperazine group, and an enone side chain that contribute to its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The benzodioxole moiety is known for its ability to modulate neurotransmitter systems and exhibit antioxidant properties. The piperazine ring enhances solubility and bioavailability, which is crucial for pharmacological efficacy.
Antitumor Activity
Several studies have evaluated the antitumor potential of benzodioxole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IIa | HepG2 | 26 |
| IIc | MCF7 | 65 |
| IId | A549 | 30 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes relevant to metabolic disorders. For example, it demonstrated potent inhibition of α-amylase with an IC50 value of 0.68 µM, indicating its potential as an antidiabetic agent by regulating carbohydrate metabolism .
Case Studies
- Antitumor Efficacy : In a study assessing the efficacy of various benzodioxole derivatives against human tumor cells, this compound was found to significantly reduce viability in HepG2 and MCF7 cell lines compared to control groups.
- Diabetes Management : In vivo studies using streptozotocin-induced diabetic mice revealed that the compound improved glycemic control and reduced hyperglycemia effectively over a treatment period of four weeks .
Safety Profile
The safety profile of this compound has been assessed through cytotoxicity assays on normal cell lines. Results indicated negligible cytotoxic effects (IC50 > 150 µM), suggesting a favorable safety margin for therapeutic applications .
Q & A
Q. What are the key analytical methods for confirming the structural integrity of N-(2H-1,3-benzodioxol-5-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide?
- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to map proton-carbon correlations and verify substituent positions. High-resolution mass spectrometry (HRMS) is critical for molecular weight validation . For crystalline samples, X-ray diffraction resolves stereochemical ambiguities, while FT-IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using statistical design of experiments (DoE) (e.g., central composite design) to evaluate variables like temperature, solvent polarity, and catalyst loading . For example, coupling reactions involving piperazine intermediates (e.g., 2-furoyl-1-piperazine) benefit from acetonitrile as a solvent and potassium carbonate as a base, with reflux times adjusted to 4–5 hours . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo pharmacological evaluations of this compound?
- Methodological Answer : Contradictions often arise from differences in metabolic stability or bioavailability. Conduct pharmacokinetic profiling using LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites . Pair this with molecular docking studies to assess target binding affinity under physiological conditions (e.g., docking into enzyme active sites like acetylcholinesterase for Alzheimer’s research) . Validate findings using knockout animal models to isolate confounding variables (e.g., cytochrome P450 interactions) .
Q. How can researchers design experiments to elucidate the role of the (2E)-3-phenylprop-2-en-1-yl substituent in modulating biological activity?
- Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the propenyl group with aliphatic chains or halogens). Evaluate biological activity (e.g., IC₅₀ values) against relevant targets (e.g., serotonin receptors) . Employ molecular dynamics simulations to analyze conformational flexibility and steric effects on target binding .
Q. What experimental approaches are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform forced degradation studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
